1-(4-Methoxyphenyl)-2-(3,4-dimethoxyphenyl)ethylamine hydrochloride
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Overview
Description
1-(4-Methoxyphenyl)-2-(3,4-dimethoxyphenyl)ethylamine hydrochloride is a chemical compound that belongs to the class of phenethylamines This compound is characterized by the presence of methoxy groups attached to the phenyl rings, which can influence its chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-2-(3,4-dimethoxyphenyl)ethylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and 3,4-dimethoxybenzaldehyde.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst to form the intermediate compound.
Reduction: The intermediate compound is then subjected to reduction using a reducing agent like sodium borohydride or lithium aluminum hydride to obtain the desired amine.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous monitoring and control of temperature, pressure, and pH to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-2-(3,4-dimethoxyphenyl)ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain different amine derivatives.
Substitution: The methoxy groups on the phenyl rings can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
Scientific Research Applications
1-(4-Methoxyphenyl)-2-(3,4-dimethoxyphenyl)ethylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific medical conditions.
Industry: It may be used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-2-(3,4-dimethoxyphenyl)ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The methoxy groups on the phenyl rings can influence its binding affinity and selectivity towards certain receptors or enzymes. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride
- 1-(3,4-Dimethoxyphenyl)-2-phenylethylamine hydrochloride
- 1-(4-Methoxyphenyl)-2-(2,3-dimethoxyphenyl)ethylamine hydrochloride
Uniqueness
1-(4-Methoxyphenyl)-2-(3,4-dimethoxyphenyl)ethylamine hydrochloride is unique due to the presence of both 4-methoxy and 3,4-dimethoxy groups on the phenyl rings
Properties
CAS No. |
87203-63-2 |
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Molecular Formula |
C17H22ClNO3 |
Molecular Weight |
323.8 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C17H21NO3.ClH/c1-19-14-7-5-13(6-8-14)15(18)10-12-4-9-16(20-2)17(11-12)21-3;/h4-9,11,15H,10,18H2,1-3H3;1H |
InChI Key |
ZPSAXJBQSRISGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC2=CC(=C(C=C2)OC)OC)N.Cl |
Origin of Product |
United States |
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